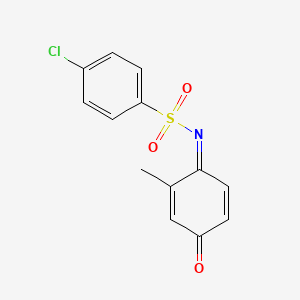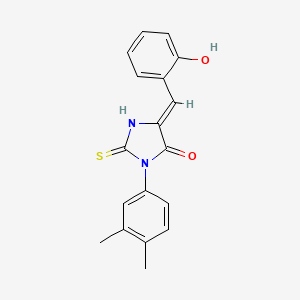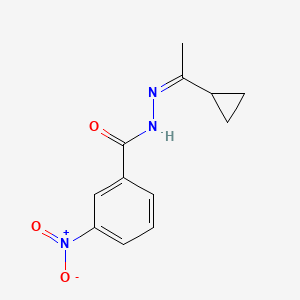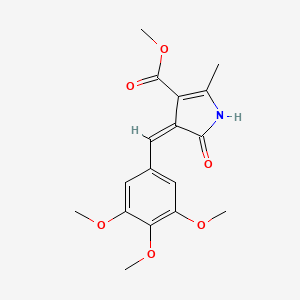
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic plasticity, learning, and memory. DMQX has been extensively studied due to its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用機序
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor's ion channel and prevents the influx of calcium ions, which are responsible for the excitatory response. This blockade of the ion channel reduces the excitotoxicity caused by excessive glutamate release and protects neurons from damage.
Biochemical and Physiological Effects:
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy and to protect neurons from damage caused by ischemia and stroke. 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has also been shown to improve cognitive function in animal models of Alzheimer's disease and to enhance synaptic plasticity and learning and memory.
実験室実験の利点と制限
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has several advantages for use in lab experiments. It is a potent and specific antagonist of the AMPA receptor subtype, making it an excellent tool for investigating the role of glutamate receptors in neurological disorders. It is also relatively easy to synthesize and has a long shelf life. However, 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime. One area of interest is the development of more potent and selective AMPA receptor antagonists with fewer side effects. Another area of research is the investigation of the role of glutamate receptors in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research on the potential therapeutic applications of 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime in humans, including its safety and efficacy in clinical trials.
合成法
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime can be synthesized by the reaction of 2,5-dimethyl-1,4-benzoquinone with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction yields 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime as a yellow crystalline powder.
科学的研究の応用
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has been widely used in scientific research to study the role of glutamate receptors in various neurological disorders. It has been shown to be effective in blocking the excitotoxicity caused by excessive glutamate release, which is a common feature of many neurological disorders. 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory.
特性
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-11-16(19)13(2)10-15(12)18-21-17(20)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJPFXXSBQHXNP-QZCFRGDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C=CC2=CC=CC=C2)C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)/C=C/C2=CC=CC=C2)/C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)


![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)
![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)

